5-Bromonaphthalene-2-carbonitrile
Overview
Description
5-Bromonaphthalene-2-carbonitrile is a compound that belongs to the class of nitriles. It has a molecular formula of C11H6BrN and a molecular weight of 232.08 g/mol .
Molecular Structure Analysis
The InChI Key for this compound is SSGFUDSHRVEIIF-UHFFFAOYSA-N . The canonical SMILES representation is C1=CC2=C(C=CC(=C2)C#N)C(=C1)Br .Physical and Chemical Properties Analysis
This compound has a molecular weight of 232.08 g/mol . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Environmental Monitoring and Health Impact Assessment
5-Bromonaphthalene-2-carbonitrile, as a compound related to brominated flame retardants (BFRs), is involved in environmental and human health studies. BFRs are used in various products, such as electronic devices, upholstery, and carpets, to inhibit or resist the spread of fire. For instance, a study focused on quantifying the amounts of BFRs in house dust in Germany to assess exposure levels. This research provides insights into the presence of BFRs in the environment and their potential impact on human health, especially for sensitive populations like toddlers. However, it's crucial to note that specific studies directly involving this compound were not found, indicating a possible gap in the research or a different nomenclature used in the studies (Fromme et al., 2014).
Assessing Human Exposure to Chemicals
This compound may be indirectly related to studies investigating human exposure to various chemicals used in consumer products, including phthalates and phenols. These chemicals are suspected to have endocrine-disrupting effects, and their exposure sources are often evaluated through the analysis of human biological samples. For example, a study investigated the exposure of pregnant women and children to phthalates and phenols by analyzing urine samples. Although the direct involvement of this compound in such studies is not explicit, the methodologies used can be relevant for assessing human exposure to a wide range of environmental chemicals (Casas et al., 2011).
Mechanism of Action
Target of Action
It is known that nitriles, a group to which 5-bromo-2-naphthonitrile belongs, often interact with various enzymes and receptors in the body . The specific targets of 5-Bromo-2-Naphthonitrile would depend on its specific chemical structure and properties.
Mode of Action
Nitriles, including 5-bromo-2-naphthonitrile, typically undergo reactions such as hydrolysis and reduction . In these reactions, the nitrile group (-C≡N) is transformed, which can lead to changes in the molecule’s interactions with its targets .
Biochemical Pathways
Nitriles are known to participate in various biochemical reactions, including those involving enzymes like nitrilases and nitrile hydratases . These enzymes catalyze the conversion of nitriles to carboxylic acids and amides, respectively . Therefore, 5-Bromo-2-Naphthonitrile could potentially affect these and related biochemical pathways.
Result of Action
For instance, the conversion of nitriles to carboxylic acids or amides could potentially affect the function of proteins or other biomolecules in the cell .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-Naphthonitrile could be influenced by various environmental factors. For instance, factors such as pH and temperature could affect the compound’s reactivity and its interactions with its targets. Additionally, the presence of other molecules could potentially influence the compound’s behavior. For example, the presence of certain enzymes could catalyze the transformation of the nitrile group, thereby affecting the compound’s mode of action .
Properties
IUPAC Name |
5-bromonaphthalene-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrN/c12-11-3-1-2-9-6-8(7-13)4-5-10(9)11/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGFUDSHRVEIIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C#N)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704784 | |
Record name | 5-Bromonaphthalene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
556107-64-3 | |
Record name | 5-Bromonaphthalene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.